3-Bromo-1-isopropyl-1H-indazole
Overview
Description
3-Bromo-1-isopropyl-1H-indazole is a useful research compound. Its molecular formula is C10H11BrN2 and its molecular weight is 239.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Derivatives : 3-Bromo-1H-indazole serves as a precursor for synthesizing a variety of 3-monosubstituted 1H-indazole derivatives. This method offers a more general and shorter approach than previous techniques (Welch, Hanau, & Whalen, 1992).
Corrosion Inhibition : Indazole derivatives, including those related to 3-Bromo-1-isopropyl-1H-indazole, have been studied for their inhibitive properties against acidic iron corrosion. These compounds show promise as corrosion inhibitors (Babić-Samardžija et al., 2005).
Biological Activity : The structure and properties of nitroindazoles, including 3-Bromo-1-methyl-7-nitro-1H-indazole, have been characterized, highlighting their potential biological activity. These compounds exhibit intermolecular interactions that could be significant for pharmaceutical applications (Cabildo et al., 2011).
Pharmaceutical Intermediates : Efficient and scalable chemical approaches have been developed for synthesizing 3,5,7-trisubstituted 1H-indazoles, identifying these compounds as potent inhibitors for specific applications, such as in IKK2 inhibition (Lin et al., 2008).
Antioxidant and Enzyme Inhibition : Some 5-bromo-3-methylindazoles have demonstrated significant inhibition against α-glucosidase activity and exhibit antioxidant potential. This suggests their use in therapeutic applications, particularly for managing conditions like diabetes (Mphahlele et al., 2020).
Synthetic Methodologies : Research has focused on developing novel synthetic methods for creating 3-substituted indazoles, highlighting the versatility and importance of these compounds in organic synthesis (Ben-Yahia et al., 2012).
Properties
IUPAC Name |
3-bromo-1-propan-2-ylindazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-7(2)13-9-6-4-3-5-8(9)10(11)12-13/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHIOFKTOLCCTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=N1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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